molecular formula C9H18N2O4 B14447792 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid CAS No. 77382-81-1

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid

Cat. No.: B14447792
CAS No.: 77382-81-1
M. Wt: 218.25 g/mol
InChI Key: FBCFGGFWPAMNQV-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is a complex organic compound characterized by the presence of a hydroxy group, a nitroso group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutanoic acid: Lacks the nitroso and amino groups, making it less reactive in certain chemical reactions.

    4-Hydroxybutanoic acid: Similar structure but lacks the nitroso and amino groups.

    3-Aminobutanoic acid: Contains an amino group but lacks the hydroxy and nitroso groups.

Uniqueness

3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

77382-81-1

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

3-hydroxy-4-[nitroso(pentyl)amino]butanoic acid

InChI

InChI=1S/C9H18N2O4/c1-2-3-4-5-11(10-15)7-8(12)6-9(13)14/h8,12H,2-7H2,1H3,(H,13,14)

InChI Key

FBCFGGFWPAMNQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC(CC(=O)O)O)N=O

Origin of Product

United States

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